molecular formula C14H13N3 B3001763 4-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine CAS No. 874591-54-5

4-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine

Cat. No.: B3001763
CAS No.: 874591-54-5
M. Wt: 223.279
InChI Key: KQNKTCAHTQUVBT-UHFFFAOYSA-N
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Description

4-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine is a compound that features a benzimidazole nucleus, which is a significant pharmacophore in drug discovery. Benzimidazole derivatives are known for their wide range of biological activities, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine typically involves the reaction of o-phenylenediamine with aromatic carboxylic acids in the presence of a strong dehydrating agent like polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester. The reaction is carried out under reflux conditions for several hours, resulting in the formation of the benzimidazole ring . For instance, heating o-phenylenediamine with 4-aminobenzoic acid in PPA at temperatures ranging from 140°C to 220°C for about 4 hours yields the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives.

    Reduction: Reduction reactions can modify the benzimidazole ring or the attached phenylamine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzimidazole ring or the phenylamine moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dimethyl sulfoxide (DMSO), and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-2-carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized benzimidazole compounds .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine include other benzimidazole derivatives such as:

  • 2-Phenylbenzimidazole
  • 5,6-Dimethylbenzimidazole
  • 2-Aminobenzimidazole

Uniqueness

What sets this compound apart from these similar compounds is the presence of the 2-methyl-phenylamine group, which can enhance its biological activity and specificity. This structural modification can improve the compound’s binding affinity to molecular targets and increase its therapeutic potential .

Properties

IUPAC Name

4-(1H-benzimidazol-2-yl)-2-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3/c1-9-8-10(6-7-11(9)15)14-16-12-4-2-3-5-13(12)17-14/h2-8H,15H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQNKTCAHTQUVBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=NC3=CC=CC=C3N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>33.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24808611
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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